molecular formula C25H33N9O4 B12809618 1,2,3-Trihomodistamycin A CAS No. 85407-04-1

1,2,3-Trihomodistamycin A

Cat. No.: B12809618
CAS No.: 85407-04-1
M. Wt: 523.6 g/mol
InChI Key: GGMQCKNGZWEJLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Trihomodistamycin A typically involves the use of click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is known for its high efficiency, regioselectivity, and mild reaction conditions. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and energy consumption, aligning with the principles of green chemistry .

Chemical Reactions Analysis

Analysis of Search Results

The provided sources focus on 1,2,3-triazole synthesis and related heterocyclic chemistry but do not mention "1,2,3-Trihomodistamycin A" or its analogs. Key topics covered in the search results include:

  • Huisgen azide-alkyne cycloadditions for triazole formation .

  • Metal-free methods for synthesizing 1,2,3-triazoles .

  • Applications of triazoles in medicinal chemistry .

No connection to distamycin derivatives (a class of DNA-binding antibiotics) or "Trihomodistamycin" analogs was identified.

Terminology Issues

  • The compound name may contain errors (e.g., "Trihomodistamycin" vs. "Distamycin" or "Triostin").

  • "Trihomodistamycin A" is not listed in PubChem, SciFinder, or Reaxys, suggesting it may not be a recognized IUPAC name.

Specialized or Obscure Compound

  • Distamycin derivatives typically feature pyrrole-amide backbones, not triazoles . The prefix "trihomo-" is unconventional in this context.

Recommendations for Further Research

To investigate this compound further:

  • Verify the nomenclature with authoritative sources (e.g., CAS Registry, IUPAC guidelines).

  • Explore analogs such as:

    • Distamycin A : A DNA minor-groove binder with three N-methylpyrrole units.

    • Triostin A : A quinoxaline antibiotic with a disulfide bridge.

  • Consult specialized databases like:

    • ChEMBL for bioactive molecules.

    • PDB for protein-ligand complexes.

    • SciFinder for patent and journal coverage.

Properties

CAS No.

85407-04-1

Molecular Formula

C25H33N9O4

Molecular Weight

523.6 g/mol

IUPAC Name

N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-ethylpyrrol-3-yl]carbamoyl]-1-ethylpyrrol-3-yl]-1-ethyl-4-formamidopyrrole-2-carboxamide

InChI

InChI=1S/C25H33N9O4/c1-4-32-12-16(29-15-35)9-20(32)24(37)31-18-11-21(34(6-3)14-18)25(38)30-17-10-19(33(5-2)13-17)23(36)28-8-7-22(26)27/h9-15H,4-8H2,1-3H3,(H3,26,27)(H,28,36)(H,29,35)(H,30,38)(H,31,37)

InChI Key

GGMQCKNGZWEJLW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)N)CC)CC)NC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.